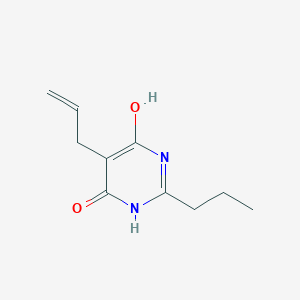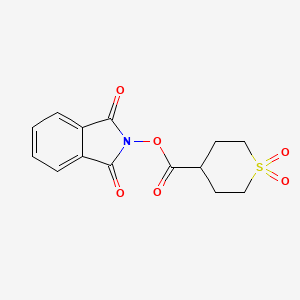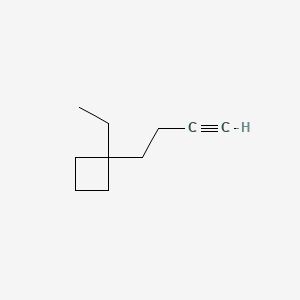
1-(But-3-yn-1-yl)-1-ethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yl)-1-ethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a but-3-yn-1-yl group and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-1-ethylcyclobutane typically involves the alkylation of cyclobutane derivatives. One common method includes the reaction of cyclobutylmagnesium bromide with 1-bromo-3-butyne under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(But-3-yn-1-yl)-1-ethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the alkyne group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted cyclobutane derivatives
科学研究应用
1-(But-3-yn-1-yl)-1-ethylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(But-3-yn-1-yl)-1-ethylcyclobutane involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.
相似化合物的比较
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
1-(But-3-yn-1-yl)piperidin-4-amine: Contains a piperidine ring substituted with a but-3-yn-1-yl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: An indole derivative with a but-3-yn-1-yl group.
Uniqueness: 1-(But-3-yn-1-yl)-1-ethylcyclobutane is unique due to its cyclobutane ring structure combined with an alkyne group. This combination imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-but-3-ynyl-1-ethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-3-5-7-10(4-2)8-6-9-10/h1H,4-9H2,2H3 |
InChI 键 |
MJYYAJZKAAXSFZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC1)CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


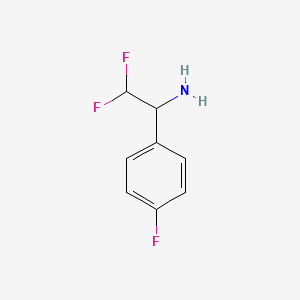


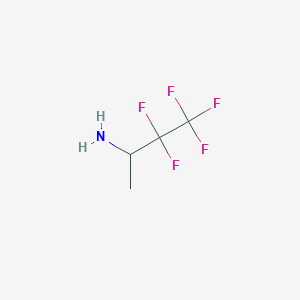
![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

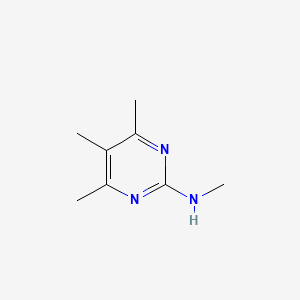
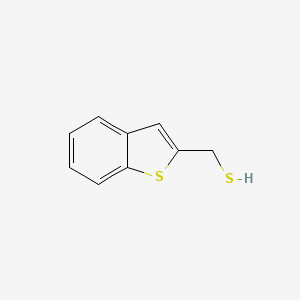
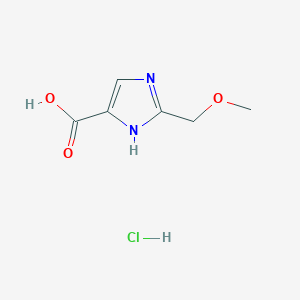
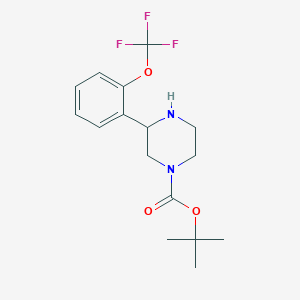

![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
